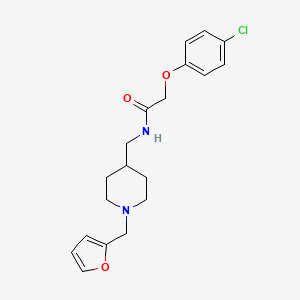

2-(4-chlorophenoxy)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Description

2-(4-Chlorophenoxy)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 4-chlorophenoxy group, an acetamide linker, and a piperidine ring substituted with a furan-2-ylmethyl moiety. Its structure combines features of aromatic ethers, heterocyclic amines, and amide functionalities, making it a candidate for pharmacological exploration.

The piperidine ring provides a rigid scaffold, while the furan substituent introduces hydrogen-bonding capability via its oxygen atom.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3/c20-16-3-5-17(6-4-16)25-14-19(23)21-12-15-7-9-22(10-8-15)13-18-2-1-11-24-18/h1-6,11,15H,7-10,12-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEZKRKCCYLECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenoxy)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 362.8 g/mol |

| CAS Number | 953996-53-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound is believed to modulate these pathways through competitive inhibition or allosteric modulation, affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study : In a study evaluating its effects on MCF-7 breast cancer cells, this compound demonstrated an IC value of approximately 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against a range of bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Research Findings : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

The structure of this compound allows for diverse interactions with biological targets. The presence of the furan moiety is critical for enhancing its bioactivity, while the chlorophenoxy group contributes to its lipophilicity, facilitating better membrane permeability.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds was conducted:

| Compound Name | IC (µM) | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | 15 | Yes | Moderate |

| Compound A (similar structure with different substituents) | 20 | Yes | Low |

| Compound B (lacking furan moiety) | 30 | No | High |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations:

Substituent Effects: The 4-chlorophenoxy group in the target compound and its analogues (e.g., ) enhances electronic interactions with target proteins compared to non-halogenated aryl groups. Furan-2-ylmethyl vs. Benzyl/Phenylethyl: The furan oxygen enables hydrogen bonding, unlike purely hydrophobic aryl groups in W-18 or AC-90177. This may improve target specificity but reduce metabolic stability .

Piperidine vs.

ATF4 inhibition (target compound) represents a novel mechanism compared to serotonin receptor modulation (AC-90179) or opioid-like structures (W-18) .

Key Observations:

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step alkylation and amidation (similar to ), whereas simpler analogues (e.g., ) require fewer steps .

- Low yields in structurally complex analogues (e.g., 14% for ’s Compound 27) highlight challenges in piperidine functionalization .

Lipophilicity and Bioavailability :

- The target compound’s higher logP (~3.5) suggests better membrane permeability than AC-90179 (~2.8) but may increase off-target binding.

- The furan group’s polarity could mitigate excessive hydrophobicity, balancing absorption and metabolism .

Structure-Activity Relationships (SAR)

Chlorophenoxy Group: Essential for ATF4 inhibition, as analogues lacking this moiety (e.g., ’s AC-90179) show divergent activity . Substitution with bulkier groups (e.g., 3,4-dichlorophenyl in ) may sterically hinder binding .

Piperidine Substitution :

- Furan-2-ylmethyl vs. Methylbenzyl (AC-90179) : The furan’s oxygen may engage in hydrogen bonding with ATF4, whereas benzyl groups rely on π-π interactions .

- Pyrrolidine vs. Piperidine (): Smaller rings (pyrrolidine) may reduce conformational stability, lowering potency .

Amide Linker :

- Critical for maintaining structural integrity. Replacement with sulfonamide (e.g., W-18) or ester groups alters target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.